[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate
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Overview
Description
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate is a complex organic compound that features a naphthalene ring system substituted with an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with 2-aminonaphthalene-1-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol as solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents such as thionyl chloride for introducing chlorine atoms.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Chlorinated naphthalene derivatives.
Scientific Research Applications
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzyl alcohol: Shares the amino and chlorophenyl groups but lacks the naphthalene ring system.
Thiophene derivatives:
Uniqueness
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate is unique due to its combination of a naphthalene ring system with an amino and carboxylate ester group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-9-7-13(8-10-16)17(20)21-23-18(22)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTYWOCPKJMABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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